molecular formula C11H11NO3S B5648005 Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate CAS No. 951-41-7

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B5648005
CAS No.: 951-41-7
M. Wt: 237.28 g/mol
InChI Key: QKPHEMXJJWXMRK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions, often using catalysts such as hydrochloric acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzothiazole ring, followed by esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

This compound has the molecular formula C11H9NO3SC_{11}H_9NO_3S and a molecular weight of approximately 235.26 g/mol. The compound features a benzothiazole ring, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with acetic acid derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of substituent groups on the benzothiazole ring to enhance biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains and fungi. For instance, it has been tested against:

Microorganism Activity
Staphylococcus aureusModerate to good inhibition
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

The compound's mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antiviral Activity

Recent studies indicate that derivatives of benzothiazole compounds can inhibit viral proteases, such as those from Dengue and West Nile viruses. This compound has shown promising results in preliminary screenings against these viruses, suggesting potential as an antiviral agent .

Anticancer Activity

Research has indicated that compounds containing the benzothiazole moiety may exhibit anticancer properties. For example, derivatives similar to this compound have been tested against various cancer cell lines including:

Cell Line IC50 (µM)
HCT116 (Colon cancer)0.66
MCF7 (Breast cancer)Not specified
A549 (Lung adenocarcinoma)Not specified

These findings suggest that further exploration into the structure-activity relationship (SAR) could lead to the development of more potent anticancer agents based on this scaffold .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response with significant inhibition observed at concentrations ranging from 12.5 to 100 µg/mL.
  • Antiviral Screening : In vitro studies involving this compound showed over 50% inhibition against Dengue virus proteases at concentrations around 10 µM, highlighting its potential in antiviral drug development .

Properties

IUPAC Name

ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-10(13)7-12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHEMXJJWXMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354305
Record name ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-41-7
Record name ethyl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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